Physicochemical properties of (5-Methyl-3-pyrrolyl)methanamine for medicinal chemistry
Physicochemical properties of (5-Methyl-3-pyrrolyl)methanamine for medicinal chemistry
[1]
Executive Summary
(5-Methyl-3-pyrrolyl)methanamine is a deceptive scaffold.[1] To the novice, it appears as a simple heteroaromatic amine.[1] To the medicinal chemist, it represents a privileged fragment —a bifunctional molecular hinge capable of engaging disparate binding pockets while modulating physicochemical properties like solubility and lipophilicity.
This guide moves beyond basic structural identification. We analyze the electronic "push-pull" dynamics between the electron-rich pyrrole ring and the basic primary amine, define the stability protocols required to prevent oxidative polymerization, and map its utility in high-value targets like P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.
Structural Architecture & Electronic Character[1]
The molecule consists of a 5-methylpyrrole core substituted at the 3-position with a methanamine (aminomethyl) group. Understanding the electronic crosstalk between these moieties is critical for predicting reactivity and binding.
The "Electron Pump" Effect
Pyrrole is π-excessive.[1] The nitrogen lone pair participates in the aromatic sextet, creating a ring system that is electron-rich and prone to electrophilic attack.[2]
-
Impact on Side Chain: The electron density from the pyrrole ring is inductively donated to the C3-position and subsequently to the exocyclic methylene group. This makes the primary amine slightly more basic than its benzylic counterpart (benzylamine).[1]
-
Impact on Stability: The 5-methyl group blocks one of the reactive
-positions, offering a degree of steric and electronic protection against oxidative degradation compared to unsubstituted pyrrole. However, the remaining -position (C2) remains a "hotspot" for polymerization.[1]
Physicochemical Datasheet
| Property | Value / Range | Context & Implications |
| Molecular Formula | Low MW fragment (110.16 g/mol ) ideal for FBDD.[1] | |
| pKa (Primary Amine) | 9.6 – 10.1 (Est.) | Highly basic.[1] Exists as a cation ( |
| pKa (Pyrrole NH) | ~16.5 – 17.5 | Very weak acid.[1] Will not deprotonate under physiological conditions.[1] |
| LogP (Neutral) | 0.6 – 0.9 | Moderate lipophilicity.[1] Good membrane permeability potential.[1] |
| LogD (pH 7.4) | -1.5 to -1.0 | Highly soluble in aqueous media due to ionization.[1] |
| PSA (Polar Surface Area) | ~42 Ų | Excellent range for CNS and oral bioavailability.[1] |
| H-Bond Donors | 3 (2 from | High capacity for directional binding interactions.[1] |
Acid-Base Profiling & Solubility[1]
The solubility profile of (5-Methyl-3-pyrrolyl)methanamine is a binary switch controlled by pH.[1]
The Solubility Switch
-
pH < 8.0 (Bio-relevant): The primary amine is protonated.[1] The molecule behaves as a hydrophilic cation, exhibiting high aqueous solubility (>10 mg/mL).[1] This is advantageous for formulation but requires care in lipophilic extraction during workup.[1]
-
pH > 10.0 (Workup): The amine deprotonates.[1] The neutral species is moderately lipophilic and extracts readily into organic solvents (DCM, EtOAc).[1]
Salt Selection Strategy
The free base is an oil or low-melting solid prone to oxidation. For drug development, conversion to a crystalline salt is mandatory.[1]
-
Fumarate: Preferred for clinical candidates (e.g., Vonoprazan derivatives).[1] Provides a non-hygroscopic, stable lattice.[1]
-
Hydrochloride: Good for solubility, but the high acidity can catalyze acid-mediated polymerization of the pyrrole ring over time.
Stability & Handling Protocols
The Core Risk: Pyrroles are sensitive to air (oxidation) and acid (polymerization).[1] The "pinking" or "browning" of the material indicates the formation of polypyrrole-like oligomers.
Protocol: The "Inert-Cold" Standard
-
Storage: Store strictly at -20°C under Argon or Nitrogen atmosphere.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of the free base.[1] Use anhydrous aprotic solvents (DMSO, DMF) if stock solutions are necessary.[1]
-
Antioxidants: In formulation, the addition of 0.1% sodium metabisulfite or ascorbic acid can mitigate oxidative degradation.[1]
Caption: Stability failure modes and the stabilization strategy via salt formation.
Synthetic Pathways[3][4]
Synthesizing this scaffold requires bypassing the high reactivity of the pyrrole ring. Direct alkylation of pyrrole is uncontrolled.[1] We rely on Reductive Amination or Nitrile Reduction strategies.[1][3]
Route A: The Nitrile Reduction (High Purity)
This is the industry-standard approach for medicinal chemistry, minimizing side reactions.
-
Precursor: 5-Methyl-1H-pyrrole-3-carbonitrile.[1]
-
Reduction: Hydrogenation (Raney Ni or Pd/C) or Hydride reduction (
).[1] -
Outcome: Clean conversion to the primary amine without over-alkylation.[1]
Route B: Vilsmeier-Haack / Reductive Amination (Scale-Up)
Useful when the aldehyde precursor is available.[1]
-
Formylation: Reaction of 2-methylpyrrole with
/DMF. -
Reductive Amination: Condensation with
or benzylamine sources, followed by reduction ( ).[1]
Caption: Two distinct synthetic routes: Nitrile Reduction (preferred for purity) vs. Reductive Amination.
Medicinal Chemistry Applications
Pharmacophore Utility
The (5-Methyl-3-pyrrolyl)methanamine scaffold acts as a bioisostere for:
-
Benzylamine: Reduces lipophilicity (LogP) and introduces a hydrogen bond donor (pyrrole NH).[1]
-
Aminomethyl-thiophene: Improves metabolic stability (pyrroles are generally less prone to S-oxidation than thiophenes).[1]
Target Classes
-
P-CABs (Gastric Acid Secretion):
-
Kinase Inhibitors:
-
The pyrrole NH and the exocyclic amine can form a bidentate H-bond network with the kinase hinge region (e.g., ATP binding site).
-
References
-
Otsuka, H., et al. (2012).[1] Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).[1] Journal of Medicinal Chemistry.[1]
-
BenchChem. (2025).[1] Technical Guide to the Synthesis of Pyrrolyl-methanamines.
-
PubChem. (2025).[1] Compound Summary: 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine.[1][5][6][1]
-
Chemistry LibreTexts. (2025).[1] Heterocyclic Amines: Basicity and Reactivity of Pyrrole.
-
ChemicalBook. (2025).[1] Product Profile: 1H-Pyrrole-3-methanamine derivatives.[1][5][6]
Sources
- 1. PubChemLite - (1-propyl-1h-pyrrol-3-yl)methanamine (C8H14N2) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents [patents.google.com]
- 6. 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine CAS#: 1610043-62-3 [m.chemicalbook.com]
